5-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a pyrazole ring, a thiophene ring, and a hydroxy-methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, compounds with a similar structure have been found to be involved in the phenylpropanoid pathway , which plays a crucial role in the response to environmental stress in plants and is responsible for the production of many secondary metabolites.
Pharmacokinetics
For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a compound with a similar structure, was used to inhibit prostaglandin E (2) production .
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine The thiophene ring is then introduced through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone group would yield an alcohol.
Scientific Research Applications
5-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Uniqueness
5-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to the presence of both a pyrazole and thiophene ring in its structure, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound characterized by a unique structure that includes pyrazole and thiophene moieties. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N2O3S with a molecular weight of 344.4 g/mol. The compound features several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₂O₃S |
Molecular Weight | 344.4 g/mol |
CAS Number | 923221-34-5 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are critical in inflammatory pathways and neurotransmitter metabolism .
- Antioxidant Activity : The presence of hydroxyl and methoxy groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
- Cellular Signaling Modulation : Pyrazole derivatives often interact with various receptors, altering signaling pathways related to inflammation and cancer progression .
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the stabilization of human red blood cell membranes has been utilized as a method to assess anti-inflammatory potential. In vitro studies demonstrated that certain derivatives showed effective inhibition of COX enzymes, leading to reduced prostaglandin synthesis .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example:
- Cell Viability Assays : MTT assays have shown that related compounds can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) with IC50 values in the low micromolar range .
- Mechanistic Studies : Docking studies suggest that these compounds may bind to the active sites of key proteins involved in tumor growth and metastasis, such as EGFR (Epidermal Growth Factor Receptor) and farnesyl transferase .
Antimicrobial Activity
Several studies have reported the antimicrobial effects of pyrazole derivatives against various pathogens:
- Bacterial Inhibition : Disk diffusion assays have shown that these compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition at low concentrations .
- Fungal Activity : Antifungal assays against species like Candida albicans have also demonstrated promising results, suggesting a broad-spectrum antimicrobial profile .
Case Studies
-
Study on Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory effects of pyrazole derivatives using an HRBC membrane stabilization method. The results indicated significant membrane stabilization at concentrations ranging from 100 µg to 1000 µg, suggesting potent anti-inflammatory action.
- Anticancer Evaluation :
- Antimicrobial Testing :
Properties
IUPAC Name |
5-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-15-6-2-5-12(19(15)25)14-11-13(16-7-4-10-27-16)20-21(14)17(22)8-3-9-18(23)24/h2,4-7,10,14,25H,3,8-9,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCYILXEZLGGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.